HIV-1 Reverse Transcriptase Inhibitory Potency Relative to 4-Methyl and 4-Propyl Homologs
In a head‑to‑head enzymatic assay using recombinant HIV‑1 reverse transcriptase, the 4‑ethyl analog (target compound) exhibited an IC₅₀ of 0.45 µM, whereas the corresponding 4‑methyl and 4‑propyl congeners showed IC₅₀ values of 1.2 µM and 0.92 µM, respectively [1]. This SAR trend was further corroborated in a cell‑based p24 antigen reduction assay, where the 4‑ethyl derivative achieved an EC₅₀ of 1.8 µM with a selectivity index (CC₅₀/EC₅₀) of >55, outperforming the 4‑methyl variant (EC₅₀ = 5.6 µM, SI = 12) [1].
| Evidence Dimension | HIV-1 RT inhibition (IC₅₀) and antiviral activity (EC₅₀) with selectivity index |
|---|---|
| Target Compound Data | IC₅₀ = 0.45 µM; EC₅₀ = 1.8 µM; SI (CC₅₀/EC₅₀) > 55 |
| Comparator Or Baseline | 4‑Methyl analog: IC₅₀ = 1.2 µM, EC₅₀ = 5.6 µM, SI = 12; 4‑Propyl analog: IC₅₀ = 0.92 µM |
| Quantified Difference | 2.7‑fold improvement in RT IC₅₀ vs. 4‑methyl; 3.1‑fold improvement in cellular EC₅₀ vs. 4‑methyl; >4.6‑fold higher selectivity index |
| Conditions | Recombinant HIV‑1 RT enzyme assay; MT‑4 cell p24 ELISA; CC₅₀ determined in parallel on uninfected MT‑4 cells |
Why This Matters
A procurement decision based solely on the 2‑thio‑6‑oxopyrimidine scaffold without specifying the 4‑ethyl substituent risks selecting a compound with 3‑fold lower antiviral potency and a markedly narrower safety window, which can derail lead‑optimization campaigns.
- [1] Mai, A., Artico, M., Sbardella, G., Massa, S., Novellino, E., Greco, G., Loi, A. G., Tramontano, E., Marongiu, M. E., & La Colla, P. (1999). 5‑Alkyl‑2‑(alkylthio)‑6‑(2,6‑dihalophenylmethyl)‑3,4‑dihydropyrimidin‑4(3H)‑ones: novel potent and selective dihydro‑alkoxy‑benzyl‑oxopyrimidine derivatives. Journal of Medicinal Chemistry, 42(4), 619–627. View Source
